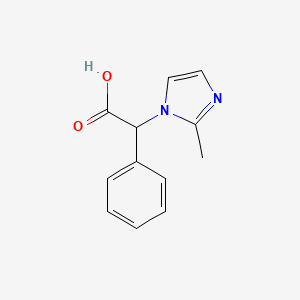
(2-Methyl-imidazol-1-yl)-phenyl-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-imidazol-1-yl)-phenyl-acetic acid is an organic compound that features both an imidazole ring and a phenyl group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the imidazole ring, which is a common motif in many biologically active molecules, makes this compound particularly intriguing for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-imidazol-1-yl)-phenyl-acetic acid typically involves the reaction of 2-methylimidazole with phenylacetic acid under specific conditions. One common method includes the use of a coupling agent to facilitate the formation of the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-imidazol-1-yl)-phenyl-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole products.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced functional groups. Substitution reactions can lead to a variety of phenyl-substituted imidazole compounds.
Scientific Research Applications
(2-Methyl-imidazol-1-yl)-phenyl-acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s imidazole ring is a key feature in many biologically active molecules, making it useful in the study of enzyme inhibitors and receptor agonists/antagonists.
Medicine: Research into its potential therapeutic applications includes its use as an anti-inflammatory agent and in the development of new drugs.
Industry: The compound is used in the production of various materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2-Methyl-imidazol-1-yl)-phenyl-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the phenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2-Methyl-imidazol-1-yl)-acetic acid: Lacks the phenyl group, which may reduce its binding affinity in certain biological contexts.
Phenyl-imidazole: Lacks the acetic acid moiety, which can affect its solubility and reactivity.
(2-Methyl-imidazol-1-yl)-propionic acid: Similar structure but with a propionic acid group instead of acetic acid, which can influence its chemical properties and reactivity.
Uniqueness
(2-Methyl-imidazol-1-yl)-phenyl-acetic acid is unique due to the combination of the imidazole ring and phenyl group, which provides a balance of hydrophilic and hydrophobic properties. This combination enhances its versatility in various chemical and biological applications, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2-(2-methylimidazol-1-yl)-2-phenylacetic acid |
InChI |
InChI=1S/C12H12N2O2/c1-9-13-7-8-14(9)11(12(15)16)10-5-3-2-4-6-10/h2-8,11H,1H3,(H,15,16) |
InChI Key |
YFYZIRGMDHGXCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















